A Technical Guide to 6-Sulfanylpyridine-2-Carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 6-Sulfanylpyridine-2-Carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-sulfanylpyridine-2-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. The document delineates its fundamental physicochemical properties, explores relevant synthetic strategies, and discusses its current and potential applications as a versatile building block in medicinal chemistry. By integrating established data with insights into experimental design, this guide serves as an essential resource for researchers leveraging substituted pyridine scaffolds in the pursuit of novel therapeutics.
Introduction: The Role of Pyridine Scaffolds in Modern Drug Design
The pyridine ring is a foundational structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to serve as a scaffold for three-dimensional diversification make it a privileged structure in medicinal chemistry.[2][3] Pyridine carboxylic acid isomers, in particular, have given rise to a plethora of drugs for treating diseases ranging from tuberculosis to cancer and diabetes.[2][3]
6-Sulfanylpyridine-2-carboxylic acid (CAS No. 14716-87-1) emerges as a particularly valuable derivative. It is a bifunctional molecule, featuring both a carboxylic acid group and a thiol (sulfanyl) group. This unique combination offers two distinct reactive handles for chemical modification, allowing for the strategic construction of complex molecules. The carboxylic acid can be converted into esters or amides, while the thiol group can be alkylated, oxidized, or used in disulfide linkages, making it an ideal intermediate for building combinatorial libraries and exploring structure-activity relationships (SAR).
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
Key Properties
The fundamental properties of 6-sulfanylpyridine-2-carboxylic acid are summarized in the table below. This data is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and analytical method development.
| Property | Value | Source |
| CAS Number | 14716-87-1 | [4] |
| Molecular Formula | C6H5NO2S | [4] |
| Molecular Weight | 155.18 g/mol | [4] |
| Canonical SMILES | C1=CC(=S)N=C(C=1)C(=O)O | N/A |
| InChI Key | SIOXPEMLGUPBBT-UHFFFAOYSA-N | [5][6] |
| Appearance | White to tan solid (typical for related compounds) | [6] |
| Solubility | Expected to be slightly soluble in water, with increased solubility in organic solvents and aqueous bases. | [6][7] |
Molecular Structure
The structure of 6-sulfanylpyridine-2-carboxylic acid features a pyridine ring substituted at the 2-position with a carboxylic acid and at the 6-position with a sulfanyl group.
Caption: Chemical structure of 6-sulfanylpyridine-2-carboxylic acid.
Synthetic Methodologies
The synthesis of highly functionalized pyridines often involves multi-component reactions or the modification of pre-existing pyridine rings. While a specific, published protocol for 6-sulfanylpyridine-2-carboxylic acid was not identified in the initial search, its synthesis can be logically inferred from established methods for related compounds, such as 2-amino-6-sulfanylpyridine derivatives.[1] These methods often rely on the condensation of smaller, functionalized precursors.
Conceptual Synthetic Workflow
A plausible synthetic approach could involve a multi-step process starting from a di-substituted pyridine precursor. The workflow below illustrates a generalized strategy that is common in heterocyclic chemistry. The rationale behind such a pathway is to use robust, well-characterized reactions to install the desired functional groups sequentially.
Caption: Generalized workflow for the synthesis of 6-sulfanylpyridine-2-carboxylic acid.
Protocol: A Representative Synthesis of a Dihydropyridine Carboxylic Acid Derivative
While not the exact target molecule, the following protocol for synthesizing dihydropyridine carboxylic acids illustrates the type of rigorous methodology required in this field.[8] It demonstrates the use of low temperatures and inert atmospheres to control reactivity, a common practice in modern organic synthesis.
Objective: To synthesize a dihydropyridine carboxylic acid derivative via activation of a ynone substrate followed by nucleophilic addition.
Methodology:
-
Reactor Preparation: A flame-dried, round-bottom flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent the reaction of sensitive reagents with atmospheric moisture or oxygen.
-
Substrate Dissolution: The ynone derivative (1.0 mmol) is dissolved in anhydrous dichloromethane (15 mL). Dichloromethane is chosen for its low freezing point and ability to dissolve the organic reagents.
-
Activation: The solution is cooled to -78 °C using a dry ice/acetone bath. Triflic anhydride (1.2 mmol) is added dropwise via syringe. The mixture is stirred at this temperature for 3 hours.[8] The low temperature controls the exothermic reaction and prevents side products, while triflic anhydride serves as a powerful electrophilic activating agent for the ynone.
-
Nucleophilic Addition: The corresponding bis(trimethylsilyl) ketene acetal (1.2 mmol) is added to the reaction mixture. Stirring is continued at -78 °C for an additional 8 hours.[8] The ketene acetal acts as the nucleophile, and the extended reaction time ensures the reaction proceeds to completion.
-
Workup: The reaction is allowed to warm to room temperature (25 °C). The mixture is then transferred to a separatory funnel and washed three times with water (30 mL each wash) to remove water-soluble byproducts and unreacted reagents.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Applications in Research and Drug Development
The true value of 6-sulfanylpyridine-2-carboxylic acid lies in its potential as a versatile intermediate for creating novel molecules with therapeutic potential.
Scaffold for Enzyme Inhibitors
Pyridine carboxylic acid derivatives are known to function as inhibitors for a wide range of enzymes.[2] The carboxylic acid moiety can mimic the substrate's carboxylate group, binding to active sites containing key residues like arginine or lysine. The thiol group provides an additional interaction point, potentially acting as a hydrogen bond donor/acceptor or as a metal-coordinating ligand in metalloenzymes.[9]
Caption: Role of 6-sulfanylpyridine-2-carboxylic acid in a typical drug discovery workflow.
Bioisosteric Replacement
The carboxylic acid group is a common pharmacophore but can sometimes lead to poor metabolic stability or limited membrane permeability.[10] In such cases, medicinal chemists often employ bioisosteres—functional groups with similar steric and electronic properties. Understanding the SAR of a series derived from 6-sulfanylpyridine-2-carboxylic acid can provide crucial information, guiding the potential replacement of the carboxylate with groups like tetrazoles or hydroxypyrazoles to optimize the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]
Metal Chelation in Biological Systems
Picolinic acid (pyridine-2-carboxylic acid) is a known bidentate chelating agent for various metal ions essential for biological function, including zinc, iron, and copper.[6] The addition of a sulfanyl group at the 6-position, as in 6-sulfanylpyridine-2-carboxylic acid, creates a potential tridentate ligand (N, O, S). This structure could be exploited for developing agents that target metalloenzymes or modulate the concentration of metal ions in pathological conditions. For instance, pyridine-2,6-dithiocarboxylic acid has been investigated as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance.[9]
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for 6-sulfanylpyridine-2-carboxylic acid was not retrieved, the following guidelines are based on best practices for related acidic and sulfur-containing organic compounds.[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Keep away from strong oxidizing agents and strong bases, as these may cause an incompatible reaction.[11]
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11][13]
-
Conclusion and Future Outlook
6-Sulfanylpyridine-2-carboxylic acid represents a highly valuable and versatile building block for chemical synthesis and drug discovery. Its bifunctional nature allows for the creation of diverse molecular libraries, while its core pyridine structure is a well-established component of numerous successful therapeutics. Future research will likely focus on exploiting its unique properties to develop novel enzyme inhibitors, targeted therapeutics, and advanced materials. As synthetic methodologies become more sophisticated, the accessibility and application of such highly functionalized heterocyclic compounds will undoubtedly continue to expand, driving innovation across the chemical and pharmaceutical sciences.
References
-
SAFETY DATA SHEET. Greenbook.net. [Link]
-
5-sulfanylpyridine-2-carboxylic Acid CAS NO.24242-22-6. LookChem. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]
-
Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in the Construction of Novel Metal and Mixed-Metal Coordination Polymers. Scholar Commons. [Link]
-
6-{[2,2'-bipyridin]-6-yl}pyridine-2-carboxylic acid | CAS 452940-72-6. Matrix Fine Chemicals. [Link]
-
Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
-
Synthesis of carboxylic acid 6. ResearchGate. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]
-
2-Pyridinecarboxylic acid. NIST WebBook. [Link]
-
6-Phenylpyridine-2-carboxylic Acid. PubChem. [Link]
-
Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. MDPI. [Link]
-
Nomenclatures and Physical Properties of Carboxylic Acid Derivatives. KPU Pressbooks. [Link]
-
Pyridine carboxylic acid derivatives in drug development pipeline. ResearchGate. [Link]
-
Picolinic acid. Wikipedia. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. 2-Pyridinecarboxylic acid [webbook.nist.gov]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. cora.ucc.ie [cora.ucc.ie]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
